5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one is a compound that features a unique structure combining an indene core with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one typically involves multicomponent reactions that form the thiophene ring. One common method includes the reaction of β-cyanothioamides with α-pyridinium-ketones or α-sulfonium-ketones . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as nickel or palladium-based systems .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and cost-effective synthesis are likely to be applied, focusing on minimizing waste and using environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiophene ring and the indene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or indene rings .
Scientific Research Applications
5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Other thiophene-containing compounds also exhibit significant pharmacological properties.
Uniqueness
What sets 5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one apart is its unique combination of an indene core with a thiophene ring, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Biological Activity
5-Amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one, a compound with the molecular formula C14H11NOS and CAS number 613656-05-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.
The compound is characterized by its unique structure, which includes an amino group and a thiophene ring. Its molecular weight is approximately 241.31 g/mol. The predicted LogP value is 2.91, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. A notable study demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting that this compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Furthermore, in vivo studies on tumor-bearing mice indicated a significant reduction in tumor size upon treatment with this compound, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. In experimental models of inflammation, it was observed that this compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may inhibit pro-inflammatory cytokine production, providing a basis for its use in treating inflammatory diseases .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multidrug-resistant bacterial strains. The results showed that the compound effectively inhibited bacterial growth at concentrations significantly lower than conventional antibiotics.
Case Study 2: Cancer Cell Apoptosis
In another investigation, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Flow cytometry analysis indicated a dose-dependent increase in apoptotic cells, confirming its potential as an anticancer therapeutic agent.
Summary Table of Biological Activities
Properties
Molecular Formula |
C14H11NOS |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C14H11NOS/c15-11-3-4-13-9(7-11)6-10(14(13)16)8-12-2-1-5-17-12/h1-5,7-8H,6,15H2 |
InChI Key |
DXJSHCHZUWSIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)C1=CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.